molecular formula C19H18N2O5S2 B2840762 N-(furan-2-ylmethyl)-3-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448059-27-5

N-(furan-2-ylmethyl)-3-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2840762
CAS No.: 1448059-27-5
M. Wt: 418.48
InChI Key: SCGAGGMJIXNTQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative featuring a benzoxazole core substituted with a 3-methyl group and a 2-oxo moiety. The sulfonamide group is further functionalized with a furan-2-ylmethyl and a 2-(thiophen-2-yl)ethyl substituent. The presence of sulfur (thiophene) and oxygen (furan) atoms in the substituents may enhance electronic interactions with biological targets, while the benzoxazole core provides rigidity and metabolic stability .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-methyl-2-oxo-N-(2-thiophen-2-ylethyl)-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S2/c1-20-17-12-16(6-7-18(17)26-19(20)22)28(23,24)21(13-14-4-2-10-25-14)9-8-15-5-3-11-27-15/h2-7,10-12H,8-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGAGGMJIXNTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N(CCC3=CC=CS3)CC4=CC=CO4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 3-Methyl-2-Oxo-2,3-Dihydrobenzo[d]Oxazole

The oxazole ring is constructed via cyclization of 2-amino-5-sulfonamidophenol derivatives. A representative protocol involves:

  • Reactant : 2-Amino-5-chlorosulfonylphenol (1.0 equiv)
  • Methylation : Treatment with methyl iodide (1.2 equiv) in anhydrous DMF under N₂ at 60°C for 6 hours to install the 3-methyl group.
  • Cyclization : Heating with acetic anhydride (2.0 equiv) at 120°C for 3 hours, yielding 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride (78% yield).

Key Analytical Data :

Intermediate $$ ^1H $$ NMR (DMSO-d6) MS (ESI+)
Sulfonyl chloride δ 2.42 (s, 3H, CH₃), 6.98–7.45 (m, 3H, Ar-H) m/z 245.1 [M+H]⁺

Sequential N-Alkylation of the Sulfonamide Nitrogen

Introduction of the 2-(Thiophen-2-yl)Ethyl Group

The primary alkylation employs a nucleophilic substitution strategy:

  • Conditions : Sulfonyl chloride (1.0 equiv), 2-(thiophen-2-yl)ethylamine (1.5 equiv), and triethylamine (2.0 equiv) in dichloromethane at 0°C → 25°C for 12 hours.
  • Workup : Aqueous extraction followed by silica gel chromatography (hexane:ethyl acetate = 4:1) yields N-(2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide (63% yield).

Optimization Note : Excess amine and low temperature minimize di-alkylation. Thiophene ring stability under basic conditions is confirmed via TLC monitoring.

Secondary Alkylation with Furan-2-ylmethyl Bromide

The second alkylation requires careful control to avoid over-alkylation:

  • Reactants : Mono-alkylated sulfonamide (1.0 equiv), furan-2-ylmethyl bromide (1.1 equiv), K₂CO₃ (2.0 equiv)
  • Solvent : Anhydrous acetonitrile under reflux for 8 hours.
  • Purification : Recrystallization from ethanol/water (7:3) affords the target compound as a white solid (55% yield, >98% purity by HPLC).

Reaction Mechanism :

  • Deprotonation of the sulfonamide NH by K₂CO₃.
  • SN2 displacement of bromide by the sulfonamide nitrogen.
  • Steric guidance from the pre-installed thiophen-2-yl ethyl group ensures selectivity for the furan-2-ylmethyl moiety.

Critical Reaction Parameters and Yield Optimization

Temperature and Solvent Effects

  • Alkylation Efficiency :

























    SolventTemp (°C)Yield (%)
    DMF8048
    Acetonitrile8055
    THF6541

Acetonitrile outperforms polar aprotic solvents due to improved nucleophilicity and reduced side reactions.

Catalytic Additives

  • Phase Transfer Catalysis : Tetrabutylammonium bromide (TBAB, 0.1 equiv) increases yield to 62% by enhancing anion mobility in heterogeneous systems.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • $$ ^1H $$ NMR (400 MHz, DMSO-d6) :
    δ 2.38 (s, 3H, CH₃), 3.72 (t, J = 6.8 Hz, 2H, NCH₂), 4.12 (t, J = 6.8 Hz, 2H, SCH₂), 6.45–7.89 (m, 8H, Ar-H from benzo[d]oxazole, thiophene, and furan).
  • HRMS (ESI+) : m/z 419.0942 [M+H]⁺ (calc. 419.0945).

Purity Assessment

  • HPLC : C18 column, 70:30 MeOH/H₂O, λ = 254 nm, retention time = 12.7 min, purity 98.3%.

Challenges and Mitigation Strategies

Di-Alkylation Side Products

  • Cause : Excess alkylating agent or prolonged reaction time.
  • Solution : Stepwise addition of furan-2-ylmethyl bromide and strict stoichiometric control.

Oxazole Ring Hydrolysis

  • Risk : Under strongly acidic/basic conditions.
  • Mitigation : Maintain pH 6–8 during aqueous workups.

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Benefits : Improved heat transfer and reduced reaction time (3 hours vs. 8 hours batch).
  • Setup : Tubular reactor with in-line IR monitoring for real-time adjustment of alkylation steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and thiophene rings can undergo oxidation reactions, potentially forming epoxides or sulfoxides.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions to form a dihydro derivative.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

    Oxidation: Epoxides or sulfoxides of the furan and thiophene rings.

    Reduction: Dihydro derivatives of the oxazole ring.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In medicinal chemistry, N-(furan-2-ylmethyl)-3-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Its structural complexity allows it to interact with various biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or photonic properties, given the presence of heterocyclic rings that can influence electronic behavior.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. For instance, the sulfonamide group could mimic the structure of natural substrates, allowing the compound to act as an enzyme inhibitor.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural differences and similarities between the target compound and related molecules:

Compound Name Core Structure Substituents Key Functional Groups Reference
N-(furan-2-ylmethyl)-3-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide (Target) Benzo[d]oxazole Furan-2-ylmethyl, 2-(thiophen-2-yl)ethyl Sulfonamide, Thiophene, Furan
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide Benzo[d]oxazole 2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl Hydroxyl, Sulfonamide
5-(Substituted phenyl)-N-(2-oxo-2-substituted-phenylethyl)-N-methylfuran-2-sulfonamide derivatives Furan-sulfonamide Substituted phenyl, 2-oxo-2-substituted-phenylethyl Sulfonamide, Ketone
N-(2-furylmethyl)methanesulfonamide Methanesulfonamide 2-furylmethyl Sulfonamide, Furan
3-(Dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine (Furilazole) Oxazolidine Dichloroacetyl, 2-furanyl Oxazolidine, Furan

Key Observations :

Hydroxyl Group vs. The absence of a hydroxyl group in the target compound could enhance lipophilicity and membrane permeability .

Benzoxazole vs. Furan/Oxazolidine Cores :
The benzoxazole core in the target compound provides aromaticity and rigidity, which may improve binding to hydrophobic enzyme pockets compared to oxazolidine (e.g., Furilazole) or simpler furan-sulfonamide derivatives .

Thiophene vs. Phenyl Substituents :
Thiophene substituents, as in the target compound, introduce sulfur-mediated electronic effects (e.g., resonance and inductive effects) that differ from phenyl groups in ’s derivatives. This could modulate interactions with cytochrome P450 enzymes or microbial targets .

Physicochemical Properties

Property Target Compound Hydroxyl-Containing Analogue () Furilazole ()
LogP (Predicted) 3.8 2.5 2.1
Water Solubility (mg/mL) <0.1 1.2 5.6
Metabolic Stability High (benzoxazole core) Moderate (hydroxyl group) Low (oxazolidine hydrolysis)

Notes:

  • The target compound’s higher LogP reflects increased lipophilicity, favoring blood-brain barrier penetration.
  • Furilazole’s oxazolidine ring is prone to hydrolysis, limiting its utility in aqueous environments .

Q & A

Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions such as sulfonamide coupling, heterocyclic ring formation, and functional group protection/deprotection. Key steps include:

  • Coupling reactions : Use activating agents like EDCl/HOBt for sulfonamide bond formation to minimize racemization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane aids in purification .
  • Temperature control : Maintain ≤60°C during furan-thiophene conjugation to prevent decomposition of labile heterocycles .
    Data Table : Typical yields per step:
StepReaction TypeYield Range (%)
1Sulfonylation60-75
2Oxazole ring closure45-65
3Final coupling30-50

Q. Which analytical techniques are most reliable for characterizing intermediates and the final product?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity in heterocyclic ring formation (e.g., distinguishing furan C2 vs. C3 substitution) .
  • HPLC-MS : Monitors reaction progress and quantifies impurities (e.g., residual starting materials) with a C18 column and acetonitrile/water gradient .
  • Elemental analysis : Validates purity (>98%) by matching calculated vs. observed C/H/N/S ratios .

Q. How can researchers design initial biological activity screening for this compound?

  • Target selection : Prioritize enzymes/pathways associated with heterocyclic sulfonamides, such as carbonic anhydrase or kinase inhibitors .
  • Assay conditions : Use fluorescence-based assays (e.g., ATPase activity) with 10 µM compound concentration and DMSO controls (<1% v/v) .
  • Dose-response curves : Test 0.1–100 µM range to calculate IC₅₀ values .

Advanced Research Questions

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of this compound?

  • Docking studies : Use AutoDock Vina to model interactions with targets like COX-2 or EGFR, focusing on hydrogen bonding with sulfonamide and π-π stacking with thiophene .
  • DFT calculations : Analyze electron density maps (e.g., Mulliken charges) to identify reactive sites for functionalization .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Metabolic stability : Perform liver microsome assays (human/rat) to identify rapid degradation (e.g., CYP450-mediated oxidation of furan) .
  • Solubility adjustments : Use PEG-400 or cyclodextrin formulations to enhance bioavailability in animal studies .
  • Metabolite profiling : LC-HRMS identifies active metabolites (e.g., sulfonamide hydrolysis products) .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under varying pH conditions?

  • Acidic conditions : Protonation of the oxazole oxygen increases electrophilicity, promoting nucleophilic attacks (e.g., hydrolysis at pH <3) .
  • Basic conditions : Deprotonation of sulfonamide NH enhances solubility but may reduce membrane permeability .
    Data Table : Stability in buffer solutions:
pHHalf-life (h)Major Degradation Pathway
28.2Oxazole ring opening
7.448.5Sulfonamide hydrolysis
924.3Thiophene oxidation

Q. How can researchers validate the compound’s selectivity for a target enzyme versus off-target isoforms?

  • Isozyme profiling : Screen against panels (e.g., 12 human carbonic anhydrase isoforms) using thermal shift assays .
  • Kinetic studies : Compare Kᵢ values for primary targets (e.g., CA IX) vs. off-targets (e.g., CA II) .
  • CRISPR knockouts : Use HEK293 cells with CA IX/CA XII double knockouts to isolate off-target effects .

Q. What strategies improve the scalability of the synthesis while maintaining stereochemical integrity?

  • Flow chemistry : Continuous reactors for exothermic steps (e.g., sulfonylation) reduce batch variability .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) separate enantiomers post-synthesis .
  • In-line analytics : PAT tools (e.g., FTIR probes) monitor reaction endpoints in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.